molecular formula C27H30ClN3O5S B11202347 ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B11202347
M. Wt: 544.1 g/mol
InChI Key: AYDTVJVNUGASPG-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Functional Group Modifications: Introduction of the 5-chloro-2-methoxyphenyl and 2-ethoxybenzyl groups through substitution reactions.

    Carbamoylation and Esterification:

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thienopyridines with different substituents. Examples include:

  • Ethyl 2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
  • 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Uniqueness

The uniqueness of ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H30ClN3O5S

Molecular Weight

544.1 g/mol

IUPAC Name

ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxyphenyl)methylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C27H30ClN3O5S/c1-4-35-21-9-7-6-8-17(21)15-29-26-24(25(32)30-20-14-18(28)10-11-22(20)34-3)19-12-13-31(16-23(19)37-26)27(33)36-5-2/h6-11,14,29H,4-5,12-13,15-16H2,1-3H3,(H,30,32)

InChI Key

AYDTVJVNUGASPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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